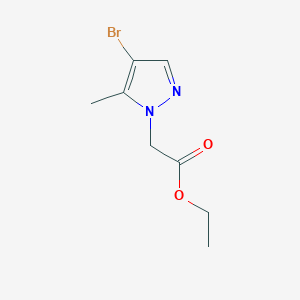
ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a useful research compound. Its molecular formula is C8H11BrN2O2 and its molecular weight is 247.09g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用机制
Target of Action
Ethyl 2-(4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a pyrazole derivative . Pyrazole derivatives have been found to interact with various targets, including enzymes and receptors, and play a role in a wide range of biological activities . .
Mode of Action
It’s known that pyrazole derivatives can interact with their targets in various ways, such as inhibiting enzyme activity or modulating receptor function . The specific interaction of this compound with its target would depend on the chemical structure and the nature of the target.
Biochemical Pathways
Pyrazole derivatives are known to affect various biochemical pathways depending on their targets . For example, some pyrazole derivatives have been found to inhibit the activity of certain enzymes, thereby affecting the biochemical pathways in which these enzymes are involved .
Result of Action
For example, if the compound inhibits an enzyme, the result could be a decrease in the production of a certain metabolite, which could then affect cellular functions .
生物活性
Ethyl (4-bromo-5-methyl-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole class, which has garnered attention due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including antimicrobial, anti-inflammatory, and anticancer properties, supported by data tables and relevant research findings.
Chemical Structure and Properties
This compound features a pyrazole ring with a bromine substituent at the 4-position and a methyl group at the 5-position. Its molecular formula is C8H10BrN3O2, and it has a molecular weight of approximately 232.09 g/mol. The presence of these functional groups enhances its reactivity and biological activity.
Antimicrobial Activity
Numerous studies have evaluated the antimicrobial properties of pyrazole derivatives, including this compound. The compound has shown promising results against various bacterial strains.
| Microorganism | Minimum Inhibitory Concentration (MIC) [mg/mL] |
|---|---|
| Staphylococcus aureus | 0.0195 |
| Escherichia coli | 0.025 |
| Bacillus mycoides | 0.0048 |
| Candida albicans | 0.039 |
These results indicate that this compound exhibits significant antibacterial and antifungal activity, making it a candidate for further development in antimicrobial therapies .
The biological activity of this compound is believed to stem from its ability to interact with various biological targets:
- Enzyme Inhibition : The bromine substituent may enhance binding affinity to specific enzymes involved in microbial metabolism.
- Protein Modification : The compound can covalently modify amino acid residues in proteins, potentially altering their function and stability.
Study 1: Antibacterial Efficacy
A study conducted on synthesized pyrazole derivatives demonstrated that this compound showed substantial antibacterial effects against both Gram-positive and Gram-negative bacteria. The study utilized disk diffusion methods to assess efficacy, confirming its potential as an antimicrobial agent .
Study 2: In Vivo Anti-inflammatory Effects
In another study, researchers evaluated the anti-inflammatory potential of various pyrazole derivatives in animal models. This compound was included in the screening process and showed promising results in reducing edema and inflammatory markers compared to control groups .
属性
IUPAC Name |
ethyl 2-(4-bromo-5-methylpyrazol-1-yl)acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H11BrN2O2/c1-3-13-8(12)5-11-6(2)7(9)4-10-11/h4H,3,5H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WKLQKQJGKPYCOY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CN1C(=C(C=N1)Br)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrN2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.09 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。














